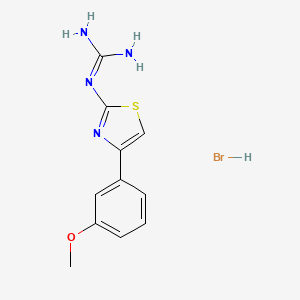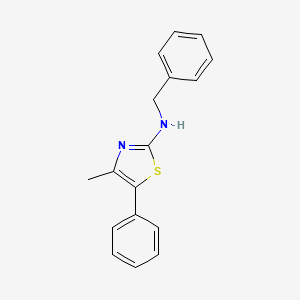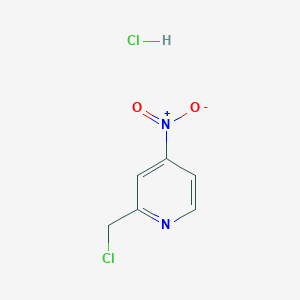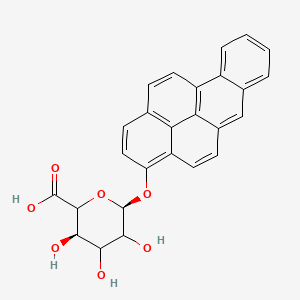
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is a complex organic compound with the molecular formula C22H25N5O6 and a molecular weight of 455.46 g/mol. This compound is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide. It is typically found as an orange solid and is soluble in solvents like acetone, chloroform, and dichloromethane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves multiple steps. One common method includes the diazotization of 4-amino-3-nitrobenzoic acid followed by coupling with 4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)amine. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: As an intermediate in the synthesis of Balsalazide, it plays a role in the treatment of inflammatory bowel diseases.
Industry: Used in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves its conversion to active metabolites in the body. These metabolites exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the azo and carbamoyl groups.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester functional group but lacks the aromatic and azo components.
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Similar ester and amide groups but different overall structure.
Uniqueness
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is unique due to its combination of azo, amide, and ester functional groups, which contribute to its diverse chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H25N5O6 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
methyl 3-[[4-[[2-amino-5-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C22H25N5O6/c1-32-19(28)9-11-24-21(30)14-3-6-16(7-4-14)26-27-18-13-15(5-8-17(18)23)22(31)25-12-10-20(29)33-2/h3-8,13H,9-12,23H2,1-2H3,(H,24,30)(H,25,31) |
InChI-Schlüssel |
LXLGPLXSDARDFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



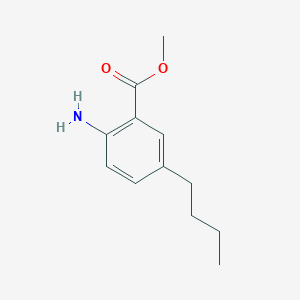
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
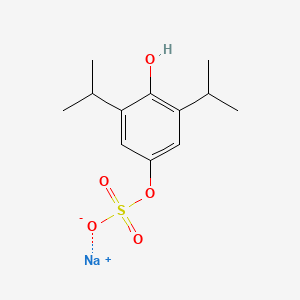



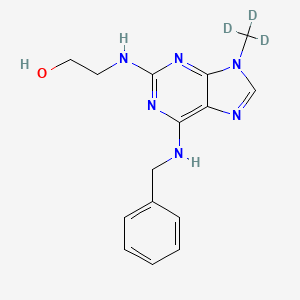
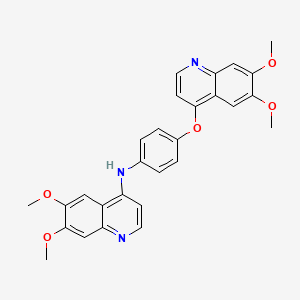
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
